Cas no 85093-89-6 (Pyrazine, 2-chloro-5-propyl-)

Pyrazine, 2-chloro-5-propyl-, is a halogenated pyrazine derivative characterized by its chloro and propyl functional groups at the 2- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective reactivity, facilitating modifications for targeted applications. The chloro group enhances electrophilic substitution potential, while the propyl side chain contributes to lipophilicity, influencing solubility and binding interactions. This compound is valued for its stability and compatibility with various reaction conditions, making it suitable for complex synthetic routes. Proper handling and storage are recommended due to its reactive nature.
Pyrazine, 2-chloro-5-propyl- structure
Pyrazine, 2-chloro-5-propyl- structure
Product Name:Pyrazine, 2-chloro-5-propyl-
CAS No:85093-89-6
MF:C7H9ClN2
MW:156.612760305405
CID:5279950
Update Time:2025-08-05

Pyrazine, 2-chloro-5-propyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazine, 2-chloro-5-propyl-
    • Inchi: 1S/C7H9ClN2/c1-2-3-6-4-10-7(8)5-9-6/h4-5H,2-3H2,1H3
    • InChI Key: DDOUVUGOSCISRY-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C(CCC)N=C1

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Additional information on Pyrazine, 2-chloro-5-propyl-

Pyrazine, 2-chloro-5-propyl- (CAS No. 85093-89-6): A Comprehensive Overview in Modern Chemical Research

Pyrazine, 2-chloro-5-propyl- (CAS No. 85093-89-6) is a significant compound in the realm of organic chemistry, particularly within the pharmaceutical and agrochemical industries. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and material science. The presence of both chloro and propyl substituents on the pyrazine ring imparts distinct reactivity, making it a versatile intermediate in synthetic chemistry.

The structure of Pyrazine, 2-chloro-5-propyl- consists of a six-membered aromatic ring containing two nitrogen atoms, with a chloro group at the 2-position and a propyl group at the 5-position. This configuration not only influences its electronic properties but also dictates its interaction with biological targets. The chloro substituent, in particular, is known to enhance electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry.

In recent years, Pyrazine derivatives have been extensively studied for their pharmacological properties. The CAS No. 85093-89-6 identifier ensures precise identification and regulatory compliance, which is crucial for both research and commercial applications. Current research highlights the compound's potential as a scaffold for developing novel therapeutic agents. For instance, studies have demonstrated its role in inhibiting specific enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic diseases.

The synthetic pathways for Pyrazine, 2-chloro-5-propyl-, involve multi-step organic transformations that often require careful optimization to achieve high yields and purity. Common methods include chlorination of pyrazine precursors followed by propylation at the desired positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve synthetic efficiency. These methodologies align with the growing emphasis on green chemistry principles, where minimizing waste and reducing hazardous byproducts are key objectives.

One of the most compelling aspects of Pyrazine derivatives is their biological activity. Preclinical studies have shown that compounds structurally similar to Pyrazine, 2-chloro-5-propyl-, exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The nitrogen atoms in the pyrazine ring are particularly important for forming hydrogen bonds with biological targets, enhancing binding affinity. This has led to interest in designing analogs with improved pharmacokinetic profiles and reduced side effects.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in pyrazine-based drug discovery programs. Researchers are leveraging computational modeling and high-throughput screening to identify novel derivatives with enhanced efficacy. The CAS No. 85093-89-6 serves as a reference point for these efforts, ensuring consistency across different studies and facilitating collaboration between academic institutions and pharmaceutical companies.

Beyond pharmaceuticals, Pyrazine derivatives find applications in agrochemical research. Their structural features make them suitable candidates for developing new pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact. For example, certain pyrazine-based compounds have shown promise as growth inhibitors for weeds without harming beneficial crops.

The material science applications of Pyrazine, 2-chloro-5-propyl-, are also noteworthy. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes can enhance reaction rates and selectivity in various chemical processes, contributing to more efficient industrial manufacturing.

In conclusion, Pyrazine, 2-chloro-5-propyl- (CAS No. 85093-89-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop new drugs, pesticides, and advanced materials. As our understanding of its properties continues to grow, so too will its applications in addressing global challenges in health and sustainability.

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